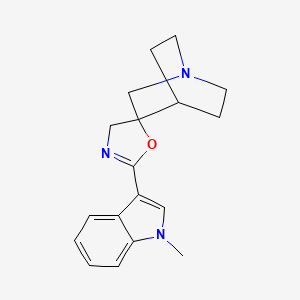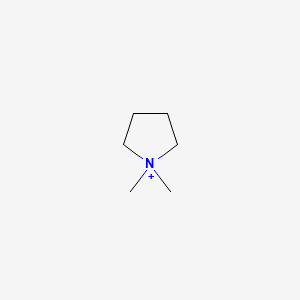![molecular formula C16H26O8 B12292683 4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jasminoside B is a natural compound belonging to the glycoside family. It is primarily found in the flowers of Gardenia jasminoides, commonly known as Cape Jasmine. This compound is known for its aromatic properties and potential medicinal value. Jasminoside B is insoluble in water but can dissolve in organic solvents like ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jasminoside B is typically extracted from the flowers of Gardenia jasminoides. The extraction process involves water distillation or solvent extraction, followed by separation from the extract .
Industrial Production Methods: Industrial production of Jasminoside B involves large-scale extraction using solvents such as ethanol or chloroform. The flowers are subjected to solvent extraction, and the compound is isolated through techniques like column chromatography and high-speed counter-current chromatography (HSCCC) .
Chemical Reactions Analysis
Types of Reactions: Jasminoside B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Jasminoside B has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of glycosides.
Biology: Studied for its potential antioxidant properties and its role in plant defense mechanisms.
Medicine: Investigated for its cytoprotective activity, particularly in protecting liver cells from damage.
Industry: Utilized in the production of natural fragrances and as a natural dye in the food industry.
Mechanism of Action
Jasminoside B exerts its effects through various molecular pathways. It has been shown to target the TLR4/Myd88/NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . By modulating this pathway, Jasminoside B can reduce oxidative stress and inflammation, providing protective effects in various biological systems.
Comparison with Similar Compounds
Geniposide: Another glycoside found in Gardenia jasminoides, known for its anti-inflammatory and antioxidant properties.
Uniqueness: Jasminoside B is unique due to its specific molecular structure and its ability to modulate the TLR4/Myd88/NF-κB signaling pathway. This makes it particularly valuable in research focused on inflammation and oxidative stress.
Properties
Molecular Formula |
C16H26O8 |
|---|---|
Molecular Weight |
346.37 g/mol |
IUPAC Name |
4-(hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3 |
InChI Key |
XBRXLXOCHNGHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)


![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)


![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)






